Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate
Description
Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate is a pyrrolidinone-piperidine hybrid ester characterized by a 2,5-dioxopyrrolidin-3-yl core substituted with a 4-propoxyphenyl group and a piperidine-4-carboxylate ethyl ester.
Properties
IUPAC Name |
ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-3-13-28-17-7-5-16(6-8-17)23-19(24)14-18(20(23)25)22-11-9-15(10-12-22)21(26)27-4-2/h5-8,15,18H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRBRLHIZWBIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the piperidine and propoxyphenyl groups. Specific reagents and conditions may vary, but common steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions.
Attachment of the Propoxyphenyl Group: This can be done using Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific reaction, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dioxo group enhances interactions with cellular targets, potentially leading to increased cytotoxicity against tumor cells.
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been highlighted in several studies, indicating potential use in enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Studies
Potential Therapeutic Applications
The diverse biological activities associated with Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate suggest its potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Cognitive Enhancement : In formulations aimed at treating Alzheimer's disease and other cognitive disorders.
- Drug Development : As a scaffold for synthesizing new derivatives with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy-Substituted Phenyl Analogs
Ethyl 1-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylate (CAS 331759-74-1)
- Structural Difference : The 4-propoxyphenyl group in the target compound is replaced with a 4-hexyloxyphenyl moiety.
- This modification could influence pharmacokinetic properties, such as metabolic stability and tissue distribution .
Ethyl 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate (CAS 5660-63-9)
- Structural Difference : Substitution of 4-propoxyphenyl with 3-chlorophenyl introduces an electron-withdrawing group.
- Impact: The chloro substituent may alter electronic properties, affecting binding affinity in biological targets.
Heterocyclic and Functionalized Analogs
Ethyl 1-(2-Fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (sc-326971)
- Structural Difference: Incorporates a fluorophenyl-triazole moiety instead of the pyrrolidinone-piperidine system.
- Impact: The triazole ring introduces hydrogen-bonding capability and metabolic stability.
Ethyl 1-(2-Formylphenyl)piperidine-4-carboxylate (CAS 259683-56-2, sc-358140)
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Diastereomer formation, as observed in , complicates purification but is critical for optimizing bioactivity .
Biological Activity
Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate, with CAS number 331759-76-3, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylate
- Molecular Formula : C21H28N2O5
- Molecular Weight : 372.46 g/mol
- Purity : 95%
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Initial studies suggest that derivatives of piperidine can act as potent anticancer agents. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines, including prostate cancer (DU-145) and others. These effects are often attributed to their ability to inhibit tubulin polymerization, thus disrupting mitotic processes in cancer cells .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, which could be leveraged in developing new antibiotics or antifungal agents .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as a lead for the development of enzyme inhibitors relevant in treating diseases like Alzheimer's .
Antiproliferative Activity
A study focused on piperidine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against DU-145 prostate cancer cells. For example, one derivative showed an IC50 value of approximately 120 nM, indicating strong antiproliferative activity . This suggests that this compound may possess similar properties warranting further investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on related piperidine compounds indicated that modifications to the phenyl ring and the pyrrolidine moiety can significantly enhance biological activity. For instance, substituents on the phenyl ring were found to affect the potency and selectivity of these compounds against various biological targets .
Data Table: Biological Activity Summary
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to disrupted microtubule dynamics essential for cell division .
- Enzymatic Interactions : The potential for enzyme inhibition suggests that this compound could modulate pathways involved in neurodegenerative diseases or other conditions where enzyme dysregulation is a factor .
Q & A
Basic Research Questions
Q. What are the key parameters for synthesizing Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:
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Solvent selection : Dichloromethane (DCM) is often used due to its inertness and solubility properties .
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Base choice : Sodium hydroxide (NaOH) aids in deprotonation during coupling reactions .
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Temperature control : Exothermic steps require cooling to avoid side reactions (e.g., hydrolysis).
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Purification : Column chromatography or recrystallization ensures >95% purity .
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Optimization : Use Design of Experiments (DoE) to minimize trials. For example, vary molar ratios (1:1 to 1:1.2) and reaction times (12–24 hrs) to identify optimal yields .
Table 1 : Synthesis Parameters
Parameter Range/Example Impact on Yield Solvent DCM, THF Solubility Reaction Temperature 0°C to RT Side Reactions Molar Ratio (A:B) 1:1 to 1:1.2 Conversion
Q. What analytical techniques are recommended for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolidinone and piperidine rings. For example, H NMR should show distinct peaks for the propoxyphenyl group (δ 6.8–7.2 ppm) and piperidine protons (δ 3.0–3.5 ppm) .
- HPLC-MS : Detect impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI ionization .
- FT-IR : Validate carbonyl stretches (1650–1750 cm) for dioxopyrrolidinone and ester groups .
- Contradiction Resolution : If spectral data conflicts (e.g., unexpected peaks in NMR), cross-validate with tandem MS/MS fragmentation or repeat synthesis under controlled conditions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, simulate nucleophilic attack on the pyrrolidinone carbonyl group .
- Machine Learning : Train models on analogous pyrrolidinone derivatives to predict regioselectivity in substitution reactions .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., propoxyphenyl vs. methoxyphenyl) to isolate activity contributions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values from multiple studies .
Q. How can reaction engineering improve scalability without compromising yield?
- Methodological Answer :
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Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
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Membrane Separation : Purify intermediates using nanofiltration to replace column chromatography .
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Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
Table 2 : Advanced Engineering Approaches
Technique Application Benefit Flow Chemistry Cyclization steps Scalability Nanofiltration Intermediate purification Reduced waste PAT Monitoring Real-time analysis Yield optimization
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or solubility data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
